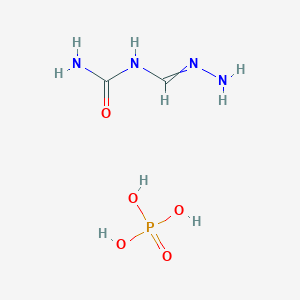![molecular formula C11H7NO4 B12443186 2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C11H7NO4. It is characterized by the presence of a benzodioxole ring fused to an oxazole ring, with an aldehyde functional group at the 5-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzodioxole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carboxylic acid.
Reduction: 2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[D][1,3]dioxol-5-YL)oxazole-4-carbaldehyde
- 5-(Benzo[D][1,3]dioxol-5-YL)oxazole-2-carbaldehyde
- 2-(Benzo[D][1,3]dioxol-5-YL)thiazole-5-carbaldehyde
Uniqueness
2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7NO4 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C11H7NO4/c13-5-8-4-12-11(16-8)7-1-2-9-10(3-7)15-6-14-9/h1-5H,6H2 |
InChI Key |
PDFOUDZNSSEEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


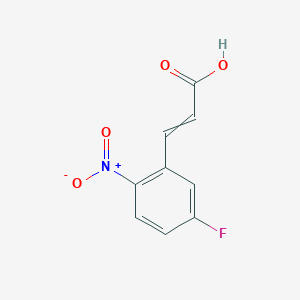
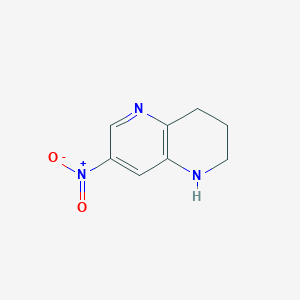

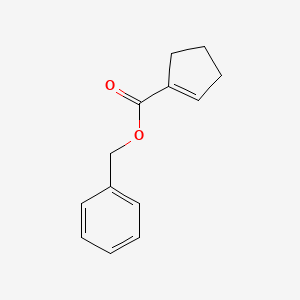
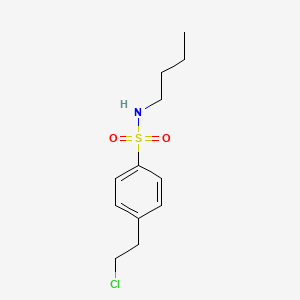
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
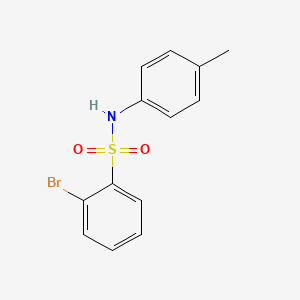


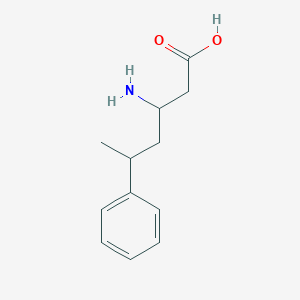
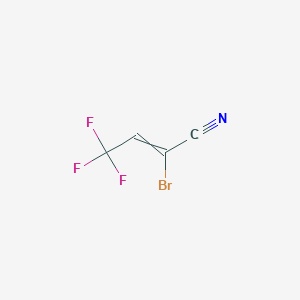

![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)
